4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers 4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 1780815-64-6
VCID: VC11528953
InChI: InChI=1S/C9H14O3/c10-9(11)8-5-12-4-3-7(8)6-1-2-6/h6-8H,1-5H2,(H,10,11)
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers

CAS No.: 1780815-64-6

Cat. No.: VC11528953

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-cyclopropyloxane-3-carboxylic acid, Mixture of diastereomers - 1780815-64-6

Specification

CAS No. 1780815-64-6
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name 4-cyclopropyloxane-3-carboxylic acid
Standard InChI InChI=1S/C9H14O3/c10-9(11)8-5-12-4-3-7(8)6-1-2-6/h6-8H,1-5H2,(H,10,11)
Standard InChI Key XABXFDBQXHFBTO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2CCOCC2C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of 4-cyclopropyloxane-3-carboxylic acid consists of a six-membered oxane ring with a cyclopropyl substituent at the 4-position and a carboxylic acid group at the 3-position. The oxane ring adopts a chair conformation, with the cyclopropyl group occupying either an axial or equatorial orientation, contributing to stereochemical diversity . The carboxylic acid group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Diastereomerism

Diastereomers arise due to variations in the spatial arrangement of substituents around the oxane ring and cyclopropyl group. For example:

  • C3 Configuration: The carboxylic acid group at C3 may adopt R or S configurations.

  • C4 Substituent Orientation: The cyclopropyl group’s axial/equatorial positioning creates distinct stereoisomers.
    These stereochemical differences result in non-mirror-image isomers with unique physical and chemical properties .

Synthesis and Isolation

Diastereomer Separation

Chromatographic techniques, such as chiral HPLC or supercritical fluid chromatography (SFC), are typically employed to resolve diastereomers . Crystallization-based methods may also exploit differences in solubility, as seen in ibuprofen carboxylic acid diastereomers .

Physical and Chemical Properties

Physical Characteristics

PropertyDiastereomer ADiastereomer B
Melting Point (°C)145–148138–142
Solubility in Water (mg/mL)12.48.9
Specific Rotation ([α]D²⁵)+23.5°-18.7°

Note: Data are illustrative, based on analogous systems .

The carboxylic acid group enhances solubility in polar solvents, while the cyclopropyl moiety contributes to conformational rigidity. Differences in melting points and optical rotations between diastereomers are consistent with their distinct crystal packing and intermolecular interactions .

Reactivity

The compound participates in typical carboxylic acid reactions:

  • Esterification: Reaction with alcohols under acidic conditions.

  • Amide Formation: Coupling with amines using carbodiimide reagents.

  • Decarboxylation: Thermal or photolytic loss of CO₂ under specific conditions.

The cyclopropyl ring may undergo ring-opening reactions under strong acidic or oxidative conditions, limiting stability in harsh environments.

Stereochemical Analysis

NMR Spectroscopy

2D NMR techniques, such as ROESY and NOESY, enable differentiation of diastereomers by probing through-space interactions. For example, coupling constants (J) between H3 and H4 protons vary with stereochemistry .

X-ray Crystallography

Single-crystal X-ray analysis provides definitive stereochemical assignment. In related phosphorothioate diastereomers, weak C–H···S hydrogen bonds influence molecular packing , suggesting similar non-covalent interactions may stabilize crystalline forms of 4-cyclopropyloxane-3-carboxylic acid.

Applications and Biological Relevance

Pharmaceutical Intermediate

The carboxylic acid group serves as a handle for further functionalization, making the compound a potential intermediate in drug synthesis. For instance, prostaglandin E receptor antagonists often incorporate rigid carbocyclic motifs akin to the cyclopropyl-oxane system .

Material Science

The compound’s conformational rigidity and hydrogen-bonding capacity could lend itself to supramolecular assemblies or metal-organic frameworks (MOFs).

Challenges and Future Directions

Scalable Synthesis

Optimizing diastereoselectivity during cyclopropanation remains a challenge. Catalytic asymmetric methods, such as those employing chiral auxiliaries or organocatalysts, warrant exploration.

Biological Profiling

While no direct studies exist, structural analogs like ibuprofen carboxylic acid exhibit cyclooxygenase inhibition . Similar bioactivity screening for 4-cyclopropyloxane-3-carboxylic acid could reveal therapeutic potential.

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